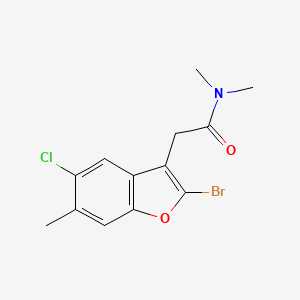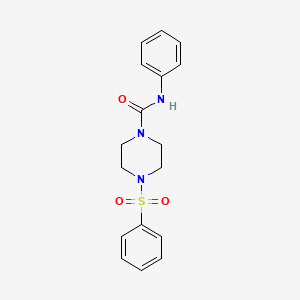![molecular formula C12H13NO5 B5318507 2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid, also known as Furosemide, is a loop diuretic medication that is primarily used to treat edema and hypertension. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.
Scientific Research Applications
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has been extensively studied for its applications in the treatment of various medical conditions such as congestive heart failure, liver cirrhosis, and kidney disease. It has also been used in the treatment of acute pulmonary edema and hypertension. This compound has been shown to be effective in reducing fluid retention and improving symptoms in patients with these conditions.
Mechanism of Action
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid works by inhibiting the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased urine output and decreased fluid retention. This compound also has a vasodilatory effect, which can help to reduce blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and potassium ions in the urine. This compound can also cause a decrease in blood volume and cardiac output, as well as a reduction in peripheral vascular resistance. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is a widely used diuretic medication that has been extensively studied for its applications in the treatment of various medical conditions. It is relatively easy to synthesize and is readily available for use in laboratory experiments. However, this compound has some limitations for lab experiments. It can be difficult to control the dosage and administration of this compound in animal studies, which can lead to variability in the results. Additionally, this compound can have a number of side effects, which may need to be taken into account when designing experiments.
Future Directions
There are a number of future directions for research on 2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid. One area of interest is the development of new formulations of this compound that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the anti-inflammatory effects of this compound, which may have applications in the treatment of conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid can be synthesized by reacting 5-amino-2-hydroxybenzoic acid with tetrahydro-2-furan carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
properties
IUPAC Name |
2-hydroxy-5-(oxolane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-9-4-3-7(6-8(9)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZAPIJMHHQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)
![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)

![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)